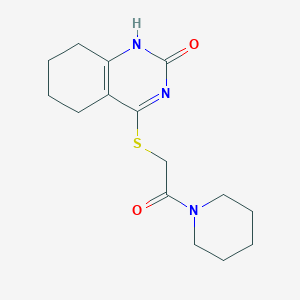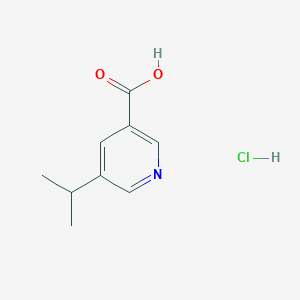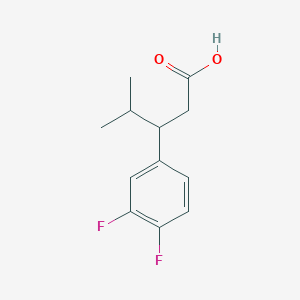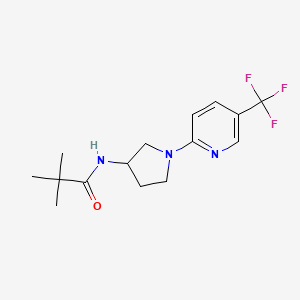
4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Antihypertensive Agents
The synthesis of piperidine derivatives with a quinazoline ring system, including compounds similar to the specified chemical, has been explored for potential antihypertensive activities. In particular, studies have demonstrated that certain derivatives can produce strong hypotension in animal models, indicating their potential application in the development of new antihypertensive drugs (Takai et al., 1986).
Antimicrobial and Antifungal Activities
Compounds bearing the quinazoline moiety have been synthesized and tested for their antimicrobial and antifungal activities. For example, novel quinazolinone analogs were shown to exhibit significant biological activity against various bacterial and fungal strains, highlighting their potential as antimicrobial and antifungal agents (Anisetti & Reddy, 2012).
Antithrombotic and Platelet Aggregation Inhibitors
Research into quinazolinone derivatives has also included the identification of potent inhibitors of human blood platelet cAMP phosphodiesterase, which play a role in platelet aggregation and thrombosis. Derivatives with modifications in the side-chain terminus have shown promising antithrombotic activity in animal models, suggesting their application in the development of antithrombotic therapies (Meanwell et al., 1993).
Cardiotonic Activity
Some piperidine derivatives carrying a quinazoline ring have been synthesized and evaluated for their cardiotonic activity, particularly in anesthesized dogs. These studies contribute to the understanding of structure-activity relationships for the development of new cardiotonic agents (Nomoto et al., 1991).
Anticancer Activities
Amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared and examined for potential cytotoxicity against cancer cell lines. These compounds, synthesized under palladium-catalyzed conditions, have shown significant anticancer activity, pointing towards their applications in cancer research (Nowak et al., 2015).
properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-13(18-8-4-1-5-9-18)10-21-14-11-6-2-3-7-12(11)16-15(20)17-14/h1-10H2,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFTXFLFHAROCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2392962.png)



![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)

![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)

![(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2392982.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392984.png)